molecular formula C22H25N3O4 B11360282 2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11360282
M. Wt: 395.5 g/mol
InChI Key: SJDRDOBMDXBMHU-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid.

    Oxadiazole Ring Formation: The phenoxyacetic acid is then reacted with hydrazine derivatives to form the oxadiazole ring.

    Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with 4-propoxyphenylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or oxadiazole derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures, such as 2-[4-(methyl)phenoxy]-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2-[4-(chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide.

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-4-13-27-18-11-7-17(8-12-18)21-22(25-29-24-21)23-20(26)14-28-19-9-5-16(6-10-19)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,23,25,26)

InChI Key

SJDRDOBMDXBMHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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